molecular formula C13H18BrNO B7870954 5-bromo-N-cyclohexyl-2-methoxyaniline

5-bromo-N-cyclohexyl-2-methoxyaniline

Cat. No.: B7870954
M. Wt: 284.19 g/mol
InChI Key: CFRPKQPIVADCSU-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclohexyl-2-methoxyaniline: is an organic compound with the molecular formula C13H18BrNO. It is a derivative of aniline, featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a cyclohexyl group attached to the nitrogen atom. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of N-cyclohexyl-2-methoxyaniline

      Starting Material: N-cyclohexyl-2-methoxyaniline.

      Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).

      Solvent: Acetic acid or chloroform.

      Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position.

  • Cyclohexylation of 5-bromo-2-methoxyaniline

      Starting Material: 5-bromo-2-methoxyaniline.

      Reagent: Cyclohexylamine.

      Catalyst: Acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).

      Conditions: The reaction is conducted under reflux conditions to facilitate the formation of the N-cyclohexyl derivative.

Industrial Production Methods

Industrial production of 5-bromo-N-cyclohexyl-2-methoxyaniline typically involves large-scale bromination and cyclohexylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

  • Oxidation and Reduction

      Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Reduction: The nitro group (if introduced) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium methoxide (NaOCH3).

    Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of various substituted anilines.

    Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.

Medicine

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of advanced materials, such as polymers and dyes.

    Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclohexyl-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and bromine groups can participate in hydrogen bonding and van der Waals interactions, while the cyclohexyl group provides hydrophobic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyaniline: Lacks the cyclohexyl group, making it less hydrophobic.

    N-cyclohexyl-2-methoxyaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    5-Bromo-N-cyclohexyl-2-methylaniline: Has a methyl group instead of a methoxy group, altering its electronic properties.

Uniqueness

5-Bromo-N-cyclohexyl-2-methoxyaniline is unique due to the combination of its bromine, methoxy, and cyclohexyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in various scientific and industrial applications, offering a balance of hydrophobicity, electronic effects, and steric hindrance.

Properties

IUPAC Name

5-bromo-N-cyclohexyl-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-8-7-10(14)9-12(13)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRPKQPIVADCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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